molecular formula C16H12N2O B282974 (6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one

(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No. B282974
M. Wt: 248.28 g/mol
InChI Key: XSRHGJQIOVFXGA-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one, also known as IQ-1S, is a small molecule inhibitor that has been shown to have potential in various scientific research applications.

Mechanism of Action

(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one inhibits the activity of STAT3 by binding to its SH2 domain, which is responsible for recognizing and binding to phosphotyrosine residues on target proteins. By blocking the SH2 domain, (6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one prevents STAT3 from binding to its target proteins and activating downstream signaling pathways.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on STAT3, (6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one has also been shown to have other biochemical and physiological effects. It has been found to inhibit the expression of various pro-inflammatory cytokines, including IL-6 and TNF-α, and to reduce the production of reactive oxygen species. These effects suggest that (6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one may have potential in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of (6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one is that it is a small molecule inhibitor, which makes it easier to use in lab experiments than larger protein inhibitors. However, one limitation is that it may not be as specific as protein inhibitors, which could lead to off-target effects. Additionally, further studies are needed to determine the optimal dosage and administration of (6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one for different applications.

Future Directions

There are several future directions for the use of (6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one in scientific research. One area of interest is the potential use of (6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one in combination with other inhibitors to enhance its effects. Another direction is the investigation of (6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one in animal models of various diseases to determine its efficacy in vivo. Additionally, further studies are needed to determine the safety and toxicity of (6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one in humans, as well as its potential for clinical use.
Conclusion:
In conclusion, (6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one is a small molecule inhibitor that has shown potential in various scientific research applications. Its inhibitory effects on STAT3 and pro-inflammatory cytokines suggest that it may have potential in the treatment of cancer, neurodegenerative diseases, and inflammation. However, further studies are needed to determine its optimal use and potential for clinical use.

Synthesis Methods

(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one can be synthesized through a multi-step process, starting with the reaction of isoquinoline-1-carboxaldehyde with cyclohexane-1,3-dione in the presence of a catalyst to form 6-(isoquinolin-1-yl)-cyclohexa-2,4-dien-1-one. This intermediate is then reacted with formaldehyde and ammonium acetate to yield (6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one.

Scientific Research Applications

(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one has been shown to have potential in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. It has been found to inhibit the activity of the transcription factor STAT3, which is involved in the regulation of cell growth and survival. Inhibition of STAT3 has been shown to have potential in the treatment of cancer, as well as other diseases such as multiple sclerosis and Alzheimer's disease.

properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C16H12N2O/c19-15-8-4-2-6-13(15)11-18-16-14-7-3-1-5-12(14)9-10-17-16/h1-11H,(H,17,18)/b13-11-

InChI Key

XSRHGJQIOVFXGA-QBFSEMIESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CN=C2N/C=C\3/C=CC=CC3=O

SMILES

C1=CC=C2C(=C1)C=CN=C2NC=C3C=CC=CC3=O

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2NC=C3C=CC=CC3=O

Origin of Product

United States

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